molecular formula C9H14N2O3 B13695258 [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol

[3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13695258
M. Wt: 198.22 g/mol
InChI Key: PLACPQRSMXTLBG-UHFFFAOYSA-N
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Description

The compound [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a tetrahydro-2H-pyran-4-ylmethyl group at position 3 and a hydroxymethyl group at position 5. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for metabolic stability and bioactivity, while the tetrahydro-2H-pyran (oxane) substituent contributes to solubility and conformational flexibility due to its ether oxygen and chair-like structure.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

[3-(oxan-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C9H14N2O3/c12-6-9-10-8(11-14-9)5-7-1-3-13-4-2-7/h7,12H,1-6H2

InChI Key

PLACPQRSMXTLBG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC2=NOC(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions.

    Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the methanol group to other functional groups.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Research Implications

The structural variations among these analogs highlight critical structure-activity relationships (SAR):

  • Polar Substituents : Hydroxymethyl and carboxylic acid groups enhance solubility but may reduce blood-brain barrier penetration.
  • Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., 2-methoxyphenyl) favor hydrophobic interactions, while aliphatic groups (e.g., oxane) improve conformational flexibility.
  • Heterocycle Choice : Isoxazole vs. oxadiazole alters electronic properties, impacting binding to targets like enzymes or receptors.

Further studies should prioritize synthesizing the target compound and evaluating its pharmacokinetic and pharmacodynamic profiles relative to these analogs.

Biological Activity

The compound [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacological agents, particularly in anti-inflammatory, antitumor, and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol can be described by the following details:

PropertyDescription
Molecular FormulaC₉H₁₃N₃O₂
Molecular Weight183.22 g/mol
CAS NumberNot specified in available sources
IUPAC Name3-{[(Tetrahydro-2H-pyran-4-yl)methyl]amino}-1,2,4-oxadiazol-5(4H)-one

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor properties. For instance, compounds containing the oxadiazole ring have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that derivatives with a tetrahydropyran moiety enhanced cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and disruption of cell cycle progression.

Case Study:
A study published in Journal of Medicinal Chemistry reported that a related oxadiazole compound exhibited an IC₅₀ value of 1.98 µg/mL against A431 human epidermoid carcinoma cells. This suggests that modifications in the oxadiazole structure can significantly influence its anticancer activity .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. The presence of the tetrahydropyran group may enhance membrane permeability, allowing for increased interaction with microbial targets.

Case Study:
In a comparative analysis of several oxadiazole compounds, it was found that those with a tetrahydropyran substituent displayed superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess efficacy .

The biological activity of [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Many oxadiazoles act as enzyme inhibitors, disrupting metabolic pathways essential for cell survival.
  • Induction of Reactive Oxygen Species (ROS): Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
  • Interaction with DNA: Certain derivatives have shown the ability to intercalate with DNA or inhibit topoisomerases, thereby preventing replication and transcription.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

Study FocusFindings
Anticancer ActivityIC₅₀ values indicating significant cytotoxicity
Antimicrobial EfficacyEnhanced activity against Gram-positive and Gram-negative bacteria
Mechanistic InsightsInduction of apoptosis and ROS generation

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